rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans
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Overview
Description
rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans is a spiro compound characterized by a unique bicyclic structure. This compound features a spiro junction where two rings share a single atom, making it an interesting subject for chemical research. The presence of the 2-methylpropan-2-yl group adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans can be achieved through various synthetic routes. One common method involves the reaction of a suitable spirocyclic ketone with an alcohol under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the spiro junction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spiro junction allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. These studies aim to identify compounds with potential therapeutic benefits.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of rac-(1R,3R)-3-(tert-butoxy)spiro[3.3]heptan-1-ol, trans involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Shares some structural similarities but differs in functional groups and reactivity.
Ethyl 3-(furan-2-yl)propionate: Another compound with a unique structure, used in different applications.
Uniqueness
rac-(1R,3R)-3-(tert-butoxy)spiro[33]heptan-1-ol, trans stands out due to its spirocyclic structure and the presence of the 2-methylpropan-2-yl group
Properties
IUPAC Name |
(1R,3R)-3-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVNHPMTFDFXCR-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C12CCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H](C12CCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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